N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(1-(Methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound of significant interest in various scientific and industrial fields. This compound possesses unique structural features that allow it to participate in a variety of chemical reactions and exhibit distinctive properties.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves several key steps. A common method starts with the preparation of the pyrazole core, followed by sulfonylation and other modifications to achieve the desired functional groups.
Step 1: The synthesis of the pyrazole core involves the reaction of hydrazines with 1,3-diketones under acidic conditions.
Step 2:
Step 3: The final step involves the coupling of the pyrazole derivative with p-tolyl groups under catalytic conditions to yield the target compound.
Industrial production methods: For large-scale production, the synthesis routes may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors and catalysts to increase efficiency and reduce reaction times. Advanced purification techniques such as recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to yield sulfone derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the sulfonyl group, depending on the conditions.
Substitution: Electrophilic aromatic substitution can introduce new groups onto the phenyl ring.
Common reagents and conditions:
Oxidation: Agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitro groups under acidic or basic conditions.
Major products formed from these reactions: The products formed depend on the type of reaction and the specific conditions employed. For instance, oxidation may yield sulfone derivatives, while reduction can yield various reduced forms of the original compound.
Scientific Research Applications
N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in several fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular targets and pathways involved: The exact mechanisms depend on the context of its use. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, altering cellular pathways. In other applications, it may act as a catalyst or reactant in chemical processes.
Comparison with Similar Compounds
Sulfonamide derivatives
Pyrazole derivatives
Methanesulfonamide derivatives
These compounds share some structural features but differ in their reactivity, stability, and specific applications, making N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide a unique and valuable compound for various scientific endeavors.
Properties
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-4-6-15(7-5-13)18-12-17(19-21(18)27(3,24)25)14-8-10-16(11-9-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZJWPYILZHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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